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Compound of Interest

Compound Name: 2-Chloromethyl-4,6-dinitrophenol
CAS No.: 2534-09-0
Cat. No.: B13742456
Get Quote
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Technical Guide: 2-Chloromethyl-4,6-
dinitrophenol (CMDNP)

Application Note & Synthetic Protocols

Executive Summary

2-Chloromethyl-4,6-dinitrophenol (CMDNP) is a specialized electrophilic reagent used
primarily in organic synthesis to introduce the 2-hydroxy-3,5-dinitrobenzyl moiety into target
molecules. This functional group serves two critical roles:

o Chromogenic Reporter: The dinitrophenol (DNP) core acts as a pH-sensitive chromophore
(yellow

orange/red upon deprotonation), enabling colorimetric detection in sensor arrays.

o Proton Switch: The acidity of the phenolic proton (
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) is modulated by the electron-withdrawing nitro groups, making it an ideal "proton-
switchable" arm in supramolecular hosts (e.qg., calixarenes).

Warning: This compound combines the toxicity of dinitrophenols (mitochondrial uncoupling)
with the reactivity of benzylic chlorides (alkylating agents). Strict safety protocols are
mandatory.

Chemical Profile & Mechanism[1]

Property Specification

IUPAC Name 2-(Chloromethyl)-4,6-dinitrophenol
CAS No. Not widely listed; derivative of 946-31-6
Formula

Molar Mass 232.58 g/mol

Appearance Yellow crystalline solid

Solubilit Soluble in DMF, DMSO, Acetone; sparingly
olubili
Y soluble in water.

Electrophile (Benzylic chloride) + Acidic

Reactivity (Phenol)
eno

Reaction Mechanism

CMDNP functions as a benzylic electrophile. Despite the electron-withdrawing nitro groups
deactivating the aromatic ring, the benzylic position remains susceptible to nucleophilic attack (

) by amines, thiols, or phenoxides.

Key Transformation:

Preparation Protocol: Synthesis of CMDNP

Note: CMDNP is rarely available commercially and is typically synthesized fresh from the
alcohol precursor.
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Step 1: Precursor Synthesis (Strategy)

The precursor, 2-hydroxy-3,5-dinitrobenzyl alcohol, is best prepared via the nitration of salicyl
alcohol (carefully controlled) or the acid-catalyzed ring opening of 6,8-dinitro-1,3-benzodioxan.

o Starting Material: 2-Hydroxy-3,5-dinitrobenzyl alcohol.[1][2][3][4][5]

Step 2: Chlorination Protocol

Objective: Convert the benzylic alcohol to the chloride using Thionyl Chloride (

).

Reagents:

2-Hydroxy-3,5-dinitrobenzyl alcohol (1.0 eq)

Thionyl Chloride (

) (1.5 eq)

Dichloromethane (DCM) or Toluene (Anhydrous)

Catalytic DMF (1-2 drops)

Procedure:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition
funnel, and an acid gas trap (NaOH solution). Purge with

» Dissolution: Suspend the 2-hydroxy-3,5-dinitrobenzyl alcohol (e.g., 5 mmol) in anhydrous
DCM (20 mL).

o Addition: Add catalytic DMF. Cool the mixture to 0°C. Add Thionyl Chloride dropwise over 15
minutes.

o Reaction: Allow the mixture to warm to room temperature. If the solid does not dissolve, heat
to mild reflux (40°C) for 2—4 hours.
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o Monitoring: Monitor by TLC (Silica, 50% EtOAc/Hexane). The alcohol spot (lower
) should disappear.
» Workup: Evaporate the solvent and excess

under reduced pressure (rotary evaporator with a base trap).

 Purification: The residue is typically pure enough for the next step. If necessary, recrystallize
from Benzene/Hexane or Toluene.

o Yield: Expect >85% as a yellow solid.

Application Protocol: Chromogenic Labeling

Context: This protocol describes the attachment of the CMDNP moiety to a secondary amine
(e.g., a functionalized calixarene or receptor) to create a pH-responsive sensor.

Reagents

e Substrate: Target molecule with a nucleophilic site (Amine/Phenol) (1.0 eq).
e Reagent: CMDNP (1.1 — 1.2 eq).
o Base: Potassium Carbonate (

) (Anhydrous, 3.0 eq) or Triethylamine (

).

o Solvent: Acetonitrile (MeCN) or DMF (Dry).

Step-by-Step Methodology

 Activation: In a round-bottom flask, dissolve the Substrate in dry MeCN. Add

and stir at Room Temperature (RT) for 30 minutes to deprotonate/activate the nucleophile.

» Alkylation: Dissolve CMDNP in a minimum volume of MeCN/DMF and add it dropwise to the
reaction mixture.
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e Heating: Heat the reaction mixture to 60—-80°C under

atmosphere.

o Duration: 4-12 hours.

o Observation: The solution will likely turn deep yellow/orange due to the formation of the
dinitrophenolate anion under basic conditions.

e Quenching & Isolation:
o Cool to RT.
o Filter off the inorganic salts (

L KCl).

o Evaporate the solvent in vacuo.
o Workup (Acidification):
o Redissolve the residue in DCM or EtOAc.

o Crucial Step: Wash with 1M HCI. This protonates the phenol (turning it from orange to pale
yellow) and removes unreacted amine species.

o Wash with Brine, dry over
, and concentrate.
 Purification:
o Purify via Flash Column Chromatography.
o Stationary Phase: Silica Gel.
o Eluent: Gradient of DCM

5% MeOH/DCM. The dinitrophenol product usually elutes as a distinct yellow band.
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Visualization: Synthesis & Sensing Logic
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Caption: Workflow showing the conversion of the alcohol precursor to CMDNP, followed by
coupling to a target to form a pH-switchable sensor.

Safety & Handling (Critical)

Hazard Class Risk Description Mitigation

Polynitro compounds can be )
) N Do not heat dry solids above
Explosive shock/heat sensitive (Koenen )
N 100°C. Avoid metal spatulas.
Test positive).

Dinitrophenols are Double-glove (Nitrile). Work in
Toxic mitochondrial uncouplers a fume hood. Never inhale

(disrupt ATP synthesis). dust.

Benzylic chlorides are severe Wear full face shield and lab
Vesicant skin/eye irritants and coat. Keep neutralizing agents

lachrymators. (dilute ammonia) ready.

Disposal: All waste containing DNP derivatives must be segregated as "P-listed" acute
hazardous waste (US EPA classification) and incinerated by a certified facility.

References

e Synthesis & Application in Sensors: Kimura, K., et al. "Sodium ion detection reagent, sodium
ion detection method, and sodium ion detector.” JP Patent 2011043355A. (2011). Describes
the synthesis of 2-chloromethyl-4,6-dinitrophenol and its reaction with calixarenes.
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e Precursor Chemistry (Benzodioxan Route): Chattaway, F. D., & Irving, H.[4] "The properties
of 6,8-dinitro-1,3-benzodioxan.” Journal of the Chemical Society. (1931).[4] Establishes the
route to 2-hydroxy-3,5-dinitrobenzyl alcohol.

o Safety & Toxicology: ATSDR. "Toxicological Profile for Dinitrophenols.” Agency for Toxic
Substances and Disease Registry.

* Explosive Properties: UN Sub-Committee of Experts on the Transport of Dangerous Goods.
"Koenen Test Results for 2-chloromethyl-4,6-dinitrophenol.” UN/SCETDG/39/INF.53.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b13742456?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13742456?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

